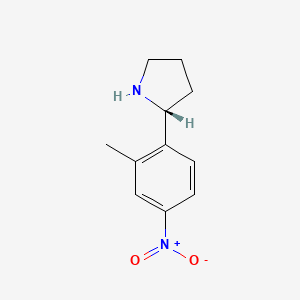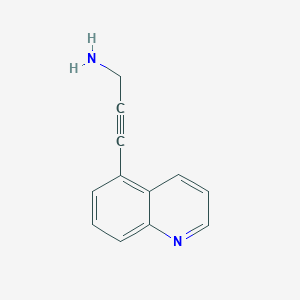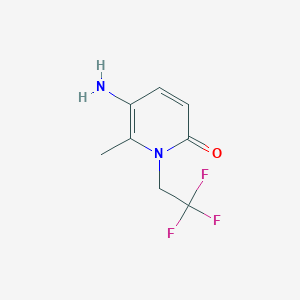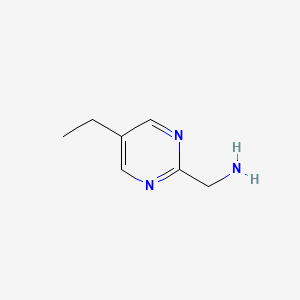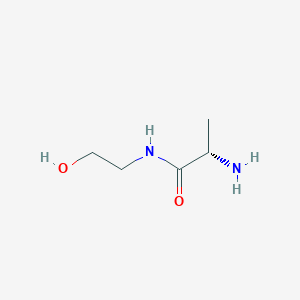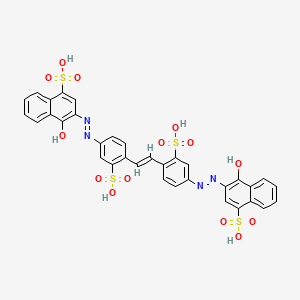
Stilbenavir free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stilbenavir free acid is a chemical compound known for its antiviral properties, particularly against HIV-1. It belongs to the class of stilbene disulfonic acids and has a molecular formula of C34H24N4O14S4 . This compound is recognized for its unique mechanism of action, which involves inhibiting the integrase enzyme of the HIV virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stilbenavir free acid involves the reaction of 1-naphthalenesulfonic acid with various reagents to form the desired stilbene disulfonic acid derivative . The reaction conditions typically include the use of strong acids and bases to facilitate the formation of the stilbene structure. The process may also involve multiple steps of purification to ensure the final product’s purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening techniques helps in identifying the most effective synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
Stilbenavir free acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Stilbenavir free acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stilbene derivatives and their chemical properties.
Mechanism of Action
Stilbenavir free acid exerts its effects by inhibiting the integrase enzyme of the HIV-1 virus. This enzyme is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. This compound binds to the C-terminal domain of the integrase enzyme, preventing the binding of viral DNA and thereby inhibiting the integration process . This unique mechanism of action distinguishes it from other integrase inhibitors that target the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A naturally occurring stilbene derivative known for its antioxidant properties.
Pinosylvin: Another stilbene derivative with antimicrobial and antifungal activities.
Combretastatin: A stilbene-based compound with anticancer properties.
Uniqueness of Stilbenavir Free Acid
This compound is unique due to its specific inhibition of the integrase enzyme of HIV-1, which is not observed in other stilbene derivatives. This unique mechanism of action makes it a promising candidate for antiviral drug development, particularly for HIV-1 .
Properties
CAS No. |
145037-85-0 |
|---|---|
Molecular Formula |
C34H24N4O14S4 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C34H24N4O14S4/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,37-35?,38-36? |
InChI Key |
OORCZLZITMPZPT-YSYJPELISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


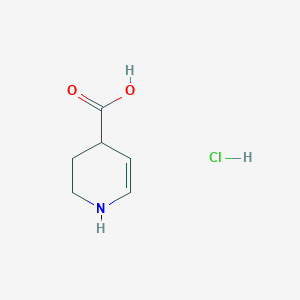
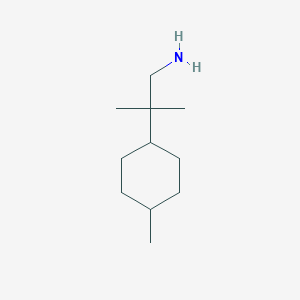
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
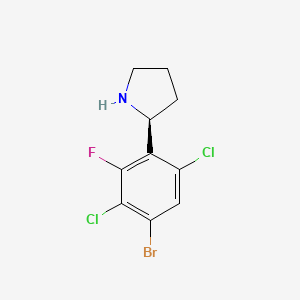
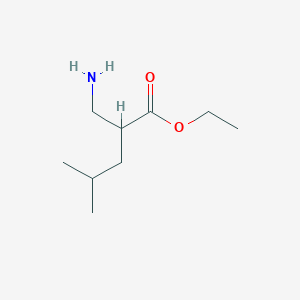
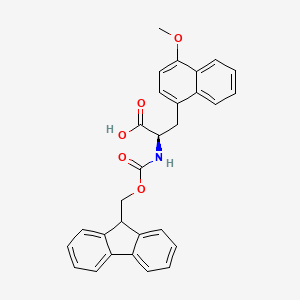
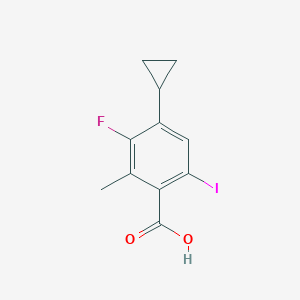
![3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B13336517.png)

